N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide
Overview
Description
N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O2S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.08097017 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
ZINC01061063, also known as Z56849238, HMS1598F09, or N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide, is a complex compound with a diverse range of potential targets.
Mode of Action
It is known that zinc, in general, plays a crucial role in various biological processes, such as protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation . It is also involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Biochemical Pathways
ZINC01061063 likely affects several biochemical pathways due to the pleiotropic effects of zinc. Zinc is an essential cofactor for many proteins and enzymes, and more than 300 enzymes and 1000 transcription factors depend on zinc for their activities . Thus, zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription , cell proliferation and differentiation, and mitosis .
Pharmacokinetics
It is known that zinc absorption in humans could be improved by zinc complexation with gluconate .
Result of Action
The molecular and cellular effects of ZINC01061063 are likely to be diverse, given the wide range of processes that zinc influences. Zinc deficiency can cause apoptosis, cellular dysfunction, DNA damage, and depressed immune response . On the other hand, excessive zinc can also have detrimental effects, including toxicity to mammalian cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ZINC01061063. For instance, soil factors such as texture, pH, organic carbon content, and the degree of zinc contamination can affect the solubility and mobility of zinc . Additionally, temperature and salinity can jointly drive the toxicity of zinc oxide nanoparticles .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-21(19-13-18-20(27-19)14-5-1-4-8-17(14)26-18)22-15-6-2-3-7-16(15)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBWEFNKVPRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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